4-Dehydroxy-4-amino Ezetimibe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dehydroxy-4-amino Ezetimibe is a derivative of Ezetimibe, a medication primarily used to reduce cholesterol levels by inhibiting the absorption of cholesterol in the intestines . This compound is characterized by the presence of an amino group replacing the hydroxyl group at the fourth position of the azetidinone ring, which may influence its biological activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dehydroxy-4-amino Ezetimibe typically involves the modification of Ezetimibe. One common method includes the reduction of the hydroxyl group at the fourth position to an amino group. This can be achieved through a series of steps involving protection, reduction, and deprotection reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the conversion of Ezetimibe to its dehydroxy-amino derivative .
Chemical Reactions Analysis
Types of Reactions: 4-Dehydroxy-4-amino Ezetimibe can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
4-Dehydroxy-4-amino Ezetimibe has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential effects on cholesterol metabolism and absorption.
Industry: It is used in the pharmaceutical industry for the development of new cholesterol-lowering drugs.
Mechanism of Action
The mechanism of action of 4-Dehydroxy-4-amino Ezetimibe is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the intestines by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels . The presence of the amino group may alter its binding affinity and efficacy compared to Ezetimibe .
Comparison with Similar Compounds
Ezetimibe: The parent compound, used to lower cholesterol levels by inhibiting intestinal cholesterol absorption.
Deuterium-labeled Ezetimibe: Used in drug metabolism studies to track the absorption and distribution of Ezetimibe.
Ezetimibe-glucuronide: A metabolite of Ezetimibe that retains cholesterol-lowering activity.
Uniqueness: 4-Dehydroxy-4-amino Ezetimibe is unique due to the presence of an amino group at the fourth position, which may enhance its pharmacokinetic properties and efficacy in lowering cholesterol levels compared to its parent compound .
Properties
IUPAC Name |
(3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKCYAYZFIZTRF-XPWALMASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.